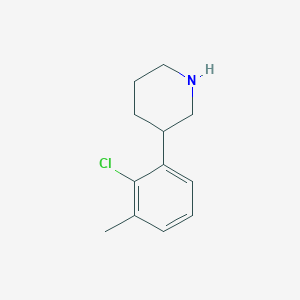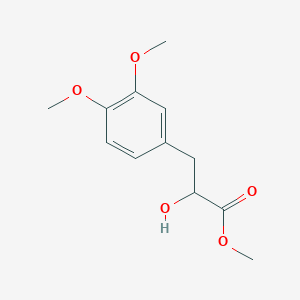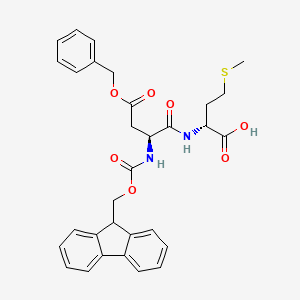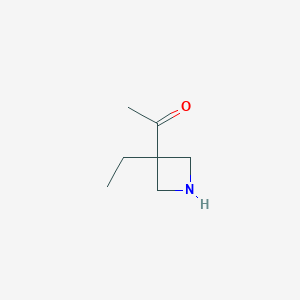
methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate is an organic compound with a molecular formula of C10H12N2O4 It is a derivative of phenylalanine, where the amino group is substituted at the second carbon and a nitro group is attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-amino-3-(4-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of a coupling reaction between (2R)-2-amino-3-(4-nitrophenyl)propanoic acid and methyl iodide in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Reduction: Aqueous sodium hydroxide or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: (2R)-2-amino-3-(4-aminophenyl)propanoate.
Reduction: (2R)-2-amino-3-(4-nitrophenyl)propanoic acid.
Substitution: Various amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which may then interact with active sites on enzymes, leading to inhibition or modulation of their activity. The ester group can also be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate can be compared with other similar compounds, such as:
Methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate: The stereochemistry at the second carbon differs, leading to potential differences in biological activity and interactions.
Methyl (2R)-2-amino-3-(4-aminophenyl)propanoate: The nitro group is reduced to an amino group, which may alter its reactivity and applications.
Methyl (2R)-2-amino-3-(4-methoxyphenyl)propanoate: The nitro group is replaced with a methoxy group, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
122079-30-5 |
|---|---|
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C10H12N2O4/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
FUFUQQWIXMPZFU-SECBINFHSA-N |
Isomerische SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N |
Kanonische SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)

